DPPH Radical Scavenging Rate: 15–77% Faster than Uric Acid, Markedly Faster than 3,7,9- and 1,3,7,9-Methylated Analogs
In a direct comparative kinetic study, urates bearing methyl groups at the N-1, N-3, or N-9 positions (including 1,3,9-trimethyluric acid) reacted with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) at rates 15–77% higher than that of unsubstituted uric acid [1]. In contrast, 3,7,9-trimethyluric acid and 1,3,7,9-tetramethyluric acid reacted with DPPH at rates less than 10% of the uric acid baseline (barely detectable) [1].
| Evidence Dimension | DPPH radical scavenging reaction rate |
|---|---|
| Target Compound Data | 15–77% faster reaction rate |
| Comparator Or Baseline | Uric acid (baseline rate) |
| Quantified Difference | 1.15–1.77 × the rate of uric acid |
| Conditions | Kinetic study in solution; DPPH free radical assay |
Why This Matters
This quantifies that the N-9 methylation pattern of 1,3,9-trimethyluric acid confers a radical scavenging advantage over both the unmethylated parent and the 3,7,9-trimethyl isomer, directly impacting selection for oxidative stress research.
- [1] Smith, R. C., Reeves, J., McKee, M. L., & Daron, H. (1987). Reaction of methylated urates with 1,1-diphenyl-2-picrylhydrazyl. Free Radical Biology and Medicine, 3(4), 251–257. View Source
